molecular formula C6H7NO B1235901 6-Azabicyclo[3.2.0]hept-3-en-7-one CAS No. 63838-48-2

6-Azabicyclo[3.2.0]hept-3-en-7-one

Cat. No.: B1235901
CAS No.: 63838-48-2
M. Wt: 109.13 g/mol
InChI Key: HGDDVGDYVZZSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[3.2.0]hept-3-en-7-one is a heterocyclic compound with the molecular formula C6H7NO. It is characterized by a bicyclic structure that includes a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.0]hept-3-en-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure .

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-en-7-one involves its interaction with specific molecular targets and pathways. For instance, as a precursor to cispentacin, it undergoes enzymatic hydrolysis to form the active antifungal agent. The molecular targets and pathways involved in this process include specific enzymes that catalyze the hydrolysis reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrogen atom and the bicyclic structure with a double bond makes this compound unique. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Biological Activity

Overview

6-Azabicyclo[3.2.0]hept-3-en-7-one is a heterocyclic compound with the molecular formula C6_6H7_7NO, characterized by its bicyclic structure that includes a nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a precursor in the synthesis of various pharmaceuticals, including antifungal agents like cispentacin.

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways. As a precursor to cispentacin, it undergoes enzymatic hydrolysis to form the active antifungal agent, which targets fungal cell membranes and inhibits their growth through disruption of ergosterol biosynthesis . This mechanism highlights the compound's role in antifungal therapy, particularly against resistant strains.

Biological Activities

The compound has been studied for various biological activities, including:

  • Antifungal Activity : As mentioned, this compound serves as a precursor to cispentacin, which exhibits potent antifungal properties.
  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which may contribute to its biological effects. For instance, derivatives of related compounds have demonstrated urease inhibition and anti-H. pylori activity .
  • Cytotoxicity : Research indicates that some derivatives may exhibit selective cytotoxicity against tumor cell lines, although specific data on this compound itself is limited .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including biocatalytic approaches using whole-cell catalysis for efficient production. Its derivatives have been explored for enhanced biological activities, leading to the development of new therapeutic agents.

Table 1: Comparison of Biological Activities

CompoundActivity TypeObserved Effects
This compoundAntifungalPrecursor to cispentacin
CispentacinAntifungalDisruption of ergosterol biosynthesis
Derivatives (e.g., 3-formylchromones)CytotoxicitySelective against tumor cells
Urease InhibitionEffective against jack bean urease

Case Studies

  • Cispentacin Development : A significant case study involves the enzymatic synthesis of cispentacin from this compound using Rhodococcus equi as a biocatalyst, highlighting its importance in antifungal drug development .
  • Enzyme Inhibition Studies : Research on related compounds has shown that modifications to the bicyclic structure can enhance enzyme inhibition properties, suggesting that structural variations may lead to improved therapeutic profiles against various pathogens .

Future Directions

Research into this compound should focus on:

  • Exploring Derivatives : Investigating structural modifications to enhance biological activity and selectivity.
  • Mechanistic Studies : Further elucidating the mechanisms underlying its antifungal and cytotoxic effects.
  • Clinical Applications : Evaluating the efficacy and safety of compounds derived from this compound in clinical settings.

Properties

IUPAC Name

6-azabicyclo[3.2.0]hept-3-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDDVGDYVZZSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30980482
Record name 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63838-48-2
Record name 2-Azabicyclo(2.2.1)hept-5-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063838482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 2
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 3
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 4
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 5
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 6
6-Azabicyclo[3.2.0]hept-3-en-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.